(1R,2R,5S)-AH23848 is a (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid in which the stereocentres at positions 1, 2 and 5 have R-, R- and S-configuration respectively. It is a conjugate acid of a (1R,2R,5S)-AH23848(1-). It is an enantiomer of a (1S,2S,5R)-AH23848.
Related Compounds
AH23848 is a potent and selective thromboxane A2 (TxA2) receptor antagonist. [] It is orally active and has a long duration of action. [] AH23848 has been investigated for its potential therapeutic use in a variety of conditions, including angina pectoris, [] vascular occlusion, [] and interstitial cystitis. []
U-46619
Compound Description: U-46619 (11α,9α-epoxymethano prostaglandin H2) is a potent thromboxane A2 (TxA2) mimetic, meaning it mimics the biological effects of TxA2 by activating TxA2 receptors. [] U-46619 is frequently used in research to investigate the role of TxA2 in various physiological and pathological processes, as well as to evaluate the efficacy of TxA2 receptor antagonists, such as AH23848. []
Relevance: U-46619 is a valuable tool to study the effects of TxA2 receptor activation, which are blocked by AH23848. This contrast in action helps researchers understand the specific roles of TxA2 receptors in various systems and the potential therapeutic benefits of blocking them. [, ]
GR32191
Compound Description: GR32191 is another thromboxane A2 antagonist, similar in function to AH23848. [] Like AH23848, it has shown antithrombotic activity in guinea pigs by inhibiting platelet deposition. []
Relevance: Both AH23848 and GR32191 act as TxA2 antagonists, suggesting they share structural similarities and target the same biological pathway. Comparing their potency and efficacy helps researchers understand the structure-activity relationship of TxA2 antagonists and identify the most promising candidates for therapeutic development. []
Indomethacin
Compound Description: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes, effectively reducing the production of prostaglandins, including TxA2. [, ]
Relevance: While AH23848 specifically blocks the TxA2 receptor, indomethacin prevents the production of TxA2 itself by inhibiting its upstream synthesis pathway. This difference allows researchers to compare the effects of blocking TxA2 production versus blocking its action, elucidating the distinct roles of TxA2 synthesis and signaling in various processes. [, ]
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is a prostaglandin that binds to a family of G-protein-coupled receptors designated EP1–EP4. [] PGE2 is involved in various physiological processes, including inflammation, pain, and fever. []
Relevance: While AH23848 specifically targets the TxA2 receptor, PGE2 acts through distinct EP receptors, some of which are also targeted by other antagonists mentioned in the studies. Studying the interplay between these prostanoid signaling pathways helps researchers understand the complex regulation of processes like inflammation and pain and identify potential therapeutic targets. [, , ]
AH6809
Compound Description: AH6809 is a selective antagonist for the prostaglandin E2 (PGE2) receptor subtypes EP2. [, ]
Relevance: AH6809 helps dissect the specific roles of different EP receptors in mediating the effects of PGE2, contrasting with the specific targeting of TxA2 receptors by AH23848. By using both antagonists in conjunction, researchers can better understand the distinct contributions of different prostanoid signaling pathways in physiological and pathological conditions. [, ]
Sulprostone
Compound Description: Sulprostone is a synthetic prostaglandin analog that acts as an agonist at EP1 and EP3 receptors. [] It is used clinically to induce labor and treat postpartum hemorrhage. []
Relevance: Similar to AH6809, sulprostone helps researchers differentiate the roles of specific EP receptors in comparison to AH23848, which specifically targets the TxA2 receptor. By observing the effects of activating or blocking distinct prostanoid receptors, scientists can determine their individual contributions to complex physiological responses. []
BM13,505
Compound Description: BM13,505 is another thromboxane A2 receptor antagonist, similar in action to AH23848. []
Relevance: The comparison of BM13,505 and AH23848 in terms of their potency and selectivity in blocking thromboxane A2 receptors allows researchers to investigate the structure-activity relationship of this class of compounds and identify the most effective drug candidates. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(1R,2R,5S)-AH23848 hemicalcium salt is an organic calcium salt that is the hemicalcium salt of (1R,2R,5S)-AH23848. It contains a (1R,2R,5S)-AH23848(1-). It is an enantiomer of a (1S,2S,5R)-AH23848 hemicalcium salt.
AGI-14100 is a novel orally available mIDH1 inhibitor. Preclinical trials of AGI-14100 for the treatment of primary human myeloid leukemia therapy have been underway since 2013.
AGI-16903 is a metabolite of enasidenib -- an isocitrate dehydrogenase-2 inhibitor that has been shown to inhibit human nucleoside transporters and uptake of azacitidine in oocytes.
Isocitrate dehydrogenases (IDHs) are NAD+ and NADP+-dependent enzymes in the tricarboxylic acid cycle that catalyze oxidative decarboxylation of isocitrate producing α-ketoglutarate (2-OG) and carbon dioxide. IDH1 and IDH2 are mutated in >70% of lower grade gliomas. The most common mutations map to arginine residues in the catalytic pockets of IDH1 (R132) or IDH2 (R140 and R172) and impart new gain of function catalytic activity leading to the NADPH-dependent conversion of 2-OG to 2-hydroxyglutarate (2-HG). AGI-6780 is a potent, selective inhibitor of mutant IDH2 with an IC50 value of 23 nM. It binds allosterically at the dimer interface of mutant IDH2-R140Q, inhibiting 2-HG formation in human glioblastoma U87 and TF-1 cells expressing IDH2-R140Q with IC50 values of 11 and 18 nM, respectively. In primary human acute myelogenous leukemia cells, AGI-6780 suppressed cell growth and induced differentiation of immature blast cells toward macrophage and granulocytic lineages. Potent and selective inhibitor of the tumor-associated mutant IDH2/R140Q AGI-6780 is a potent and selective IDH2 inhibitor. AGI-6780 inhibits the tumor-associated mutant IDH2/R140Q. Treatment with AGI-6780 induced differentiation of TF-1 erythroleukemia and primary human acute myelogenous leukemia cells in vitro. Inhibitors targeting mutant IDH2/R140Q could have potential applications as a differentiation therapy for cancer.
Agigenin is a biochemical with antiproliferatice activity against human IGR-1 cells, important in malignant melanomas. Agigenin is also used in the synthesis of antifungal saponins.